molecular formula C15H13BrO4 B1358858 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1016873-65-6

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1358858
CAS No.: 1016873-65-6
M. Wt: 337.16 g/mol
InChI Key: GCENFXPJMGKQFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3-bromobenzyl bromide with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. In coupling reactions, for example, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCENFXPJMGKQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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